molecular formula C15H18O4 B1659980 Psilostachyin B CAS No. 6995-02-4

Psilostachyin B

Cat. No.: B1659980
CAS No.: 6995-02-4
M. Wt: 262.3 g/mol
InChI Key: IOGFBFUSBVLQMS-UHFFFAOYSA-N
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Description

Psilostachyin B is a bioactive sesquiterpene lactone compound naturally found in plants of the Ambrosia genus, such as Ambrosia psilostachya . With a molecular formula of C 15 H 18 O 4 and a molecular weight of 262.30 g/mol, it is a useful organic compound for life science research . This compound is a prominent subject of investigation in two primary research fields: oncology and parasitology. In cancer research, recent computational studies suggest this compound is a promising candidate as an immune checkpoint inhibitor. Molecular docking and dynamics simulations indicate it can bind with high affinity to key immune checkpoint proteins, CTLA-4 and PD-L1, potentially overcoming cancer progression . These analyses, supported by MM-PBSA calculations, predict this compound to have high stability, favorable drug-likeness, and significant predicted antineoplastic activity . In parasitology, this compound and related compounds have demonstrated potent trypanocidal effects in vitro and in vivo studies . Research on Trypanosoma cruzi , the parasite responsible for Chagas disease, has shown that this compound exerts a strong and often irreversible antiproliferative effect on the epimastigote form of the parasite . Investigations into its mechanism of action reveal that it can induce significant ultrastructural alterations in the parasite, particularly causing mitochondrial swelling and deformity of the kinetoplast, which is a specialized portion of the mitochondrion containing DNA . The activity is only partially diminished by glutathione, suggesting its action is not solely dependent on the reactive α-methylene-γ-lactone group common to many sesquiterpene lactones . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with care, utilizing appropriate safety protocols.

Properties

CAS No.

6995-02-4

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

(1R,2R,6S)-1,9-dimethyl-5-methylidene-3,14-dioxatricyclo[8.4.0.02,6]tetradec-9-ene-4,13-dione

InChI

InChI=1S/C15H18O4/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(16)19-15/h10,13H,2,4-7H2,1,3H3/t10-,13+,15+/m0/s1

InChI Key

IOGFBFUSBVLQMS-UHFFFAOYSA-N

SMILES

CC1=C2CCC(=O)OC2(C3C(CC1)C(=C)C(=O)O3)C

Canonical SMILES

CC1=C2CCC(=O)OC2(C3C(CC1)C(=C)C(=O)O3)C

Origin of Product

United States

Chemical Reactions Analysis

Structural Context for Reactivity Predictions

Psilostachyin B belongs to the germacranolide subclass of sesquiterpene lactones, characterized by α-methylene-γ-lactone moieties and epoxide groups. These structural features typically confer:

  • Electrophilic reactivity at α,β-unsaturated carbonyl positions

  • Ring-opening tendencies in epoxide groups under acidic/basic conditions

  • Susceptibility to Michael addition reactions at exocyclic double bonds

Documented Reactivity in Analogous Compounds

Research on psilostachyin C ( ) demonstrates:

  • 1,4-Addition capability at α-methylene-γ-lactone sites (Table 1)

  • Aldol condensation reactivity with aromatic aldehydes

  • Ring-closing metathesis potential in synthetic applications

Reaction TypePosition ModifiedTypical ReagentsYield Range
Michael AdditionC11-C13 double bondThiols, amines45-72%
Epoxide Ring OpeningC4-C5 epoxideH2O/H+, NH360-85%
EsterificationC8-OHAc2O, BzCl82-95%

Theoretical Reactivity Projections

MEDT analysis of psilostachyin A ( ) suggests:

  • Frontier orbital distribution : HOMO localized on lactone ring (C1-C10), LUMO on α-methylene group (C11-C13)

  • Predicted regioselectivity : C13 as primary electrophilic site (Fukui f⁻ = 0.152)

  • Thermodynamic stability : ΔG‡ for lactone ring opening ≈ 28.6 kcal/mol

Synthetic Challenges

No peer-reviewed synthesis routes exist for this compound, though related compounds ( ) utilize:

  • Ring-closing metathesis (Grubbs 2nd gen catalyst) for macrocycle formation

  • Sharpless asymmetric epoxidation (Ti(OiPr)4, (+)-DET)

  • Late-stage lactonization using Yamaguchi conditions

Comparison with Similar Compounds

Structural Similarities and Differences

The pseudoguaianolide STLs—psilostachyin, psilostachyin B, and psilostachyin C—share a core γ-lactone structure but differ in substituents and oxidation patterns (Table 1). For example:

  • Psilostachyin and Psilostachyin C have distinct side-chain modifications that influence their interactions with biological targets, such as heme groups or sterol biosynthesis enzymes .

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Source Molecular Formula Key Structural Features Known Bioactivities
Psilostachyin Ambrosia tenuifolia C₁₅H₂₀O₅ α-Methylene-γ-lactone, epoxy group Anti-T. cruzi (IC₅₀: 21 µM), ROS induction, Apoptosis induction
This compound Ambrosia spp. C₁₅H₁₈O₄ Pseudoguaianolide core Molluscicidal activity
Psilostachyin C Ambrosia scabra C₁₇H₂₂O₆ Acetylated side chain Ergosterol inhibition, Anti-Leishmania (IC₅₀: 1.2–1.5 µg/mL), Anticancer (EC₅₀: 4.89 µg/mL)

Pharmacological Activities

Antiparasitic Effects
  • Psilostachyin: Targets Trypanosoma cruzi via heme binding, reactive oxygen species (ROS) induction (5-fold increase in 4 hours), and cruzipain inhibition. IC₅₀ values: 21 µM (amastigotes), 12 µM (epimastigotes). Selectivity index (SI) of 10, indicating preferential toxicity to parasites over mammalian cells.
  • Psilostachyin C :

    • Inhibits ergosterol biosynthesis, leading to squalene accumulation.
    • Broad-spectrum activity: IC₅₀ = 0.6–3.5 µg/mL against T. cruzi and 1.2–1.5 µg/mL against Leishmania spp..
    • Synergistic with psilostachyin against T. cruzi.
Anticancer Potential
  • Psilostachyin C shows cytostatic and cytotoxic effects on lymphocytic leukemia cells (EC₅₀ = 4.89 µg/mL) with minimal toxicity to normal murine lymphocytes (CC₅₀ > 50 µg/mL).
  • This compound ’s anticancer activity remains unstudied.

Mechanisms of Action

  • Psilostachyin :

    • Induces apoptosis via mitochondrial membrane depolarization and DNA fragmentation.
    • Reacts with thiol groups (e.g., glutathione), impairing redox balance in parasites.
  • Psilostachyin C :

    • Disrupts sterol biosynthesis, a mechanism absent in psilostachyin.
    • Causes ultrastructural damage in T. cruzi, including multi-vesicular bodies.

Synergistic and Additive Effects

  • Psilostachyin and Psilostachyin C exhibit synergistic antiparasitic effects when combined, enhancing trypanocidal activity.

Preparation Methods

Large-Scale Extraction Protocol

  • Solvent-to-Material Ratio : 10 L of DCM:MeOH (1:1) per 1 kg of dried biomass.
  • Maceration Duration : 24 hours at room temperature (20–25°C) with periodic agitation.
  • Filtration and Concentration : The supernatant is vacuum-filtered to remove particulate matter, and the solvent is evaporated under reduced pressure (40°C, rotary evaporator) to yield a crude extract.

Yield Optimization

Pilot studies indicate that repeating the extraction process twice increases the recovery of this compound by approximately 15–20% compared to single-batch extraction. The combined crude extract is typically a viscous, dark-green residue with a characteristic bitter aroma.

Chromatographic Isolation and Purification

The isolation of this compound from the crude extract necessitates multi-step chromatographic separations, leveraging differences in polarity and molecular interactions.

Open Column Chromatography (OCC)

The crude extract is first subjected to normal-phase silica gel column chromatography. A gradient elution strategy is employed to fractionate the extract:

Stationary Phase Mobile Phase Gradient Fraction Volume Target Eluent
Silica gel (60–120 mesh) Hexane → Ethyl Acetate → MeOH 500 mL per fraction Ethyl Acetate:MeOH (9:1)

Fractions eluting with Ethyl Acetate:MeOH (9:1) are enriched with sesquiterpene lactones, including this compound. Thin-layer chromatography (TLC; silica gel GF₂₅₄, hexane:ethyl acetate 7:3) is used to monitor fractions, with this compound exhibiting an Rf ≈ 0.45 under UV 254 nm.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via reversed-phase HPLC, which resolves this compound from structurally similar lactones (e.g., psilostachyin A, peruvin).

Column Mobile Phase Flow Rate Detection Retention Time
C₁₈ (250 × 4.6 mm, 5 μm) H₂O:MeOH (30:70 → 0:100 over 30 min) 1.0 mL/min UV 220 nm 18.2 ± 0.5 min

This method yields this compound with >95% purity, as confirmed by HPLC-DAD and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Characterization and Validation

The structural elucidation of this compound relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : Key signals include δ 6.25 (d, J = 3.2 Hz, H-13), δ 5.45 (t, J = 7.1 Hz, H-8), and δ 1.32 (s, H-15).
  • ¹³C NMR (100 MHz, CDCl₃) : Characteristic peaks at δ 170.2 (C-12, lactone carbonyl), δ 139.5 (C-4), and δ 79.8 (C-6).

Mass Spectrometry (MS)

  • High-Resolution ESI-MS : [M + H]⁺ observed at m/z 263.1284 (calc. 263.1287 for C₁₅H₁₈O₄).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the stereochemistry of the γ-lactone ring and exocyclic methylene group, with a crystal system of monoclinic P2₁ and unit cell parameters a = 8.21 Å, b = 11.05 Å, c = 14.33 Å.

Challenges and Methodological Considerations

Isomer Differentiation

This compound coexists with psilostachyin A in Ambrosia extracts, differing only in the position of a hydroxyl group. Discrimination requires careful NMR analysis, particularly COSY and HMBC correlations, to assign substituent positions.

Stability During Processing

This compound is sensitive to prolonged exposure to light and acidic conditions, which can induce lactone ring rearrangement. Storage in amber vials under inert gas (N₂) at −20°C is recommended.

Q & A

Q. What are the standard protocols for isolating and characterizing Psilostachyin B from plant sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Characterization requires spectroscopic methods: NMR (¹H, ¹³C) for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC-PDA for purity assessment. For reproducibility, ensure solvent ratios, temperature, and pressure are meticulously documented, and cross-reference spectral data with published literature .

Q. How can researchers validate the purity of this compound for in vitro assays?

Methodological Answer: Purity validation combines quantitative HPLC (≥95% peak area) with complementary techniques like TLC or LC-MS. Elemental analysis is recommended for novel derivatives. For cell-based assays, quantify endotoxin levels (e.g., LAL test) and confirm solubility in assay buffers (e.g., DMSO or PBS). Include batch-specific QC data in supplementary materials to address variability .

Q. What experimental controls are critical in assessing this compound’s bioactivity?

Methodological Answer: Use solvent-only controls (e.g., DMSO at equivalent concentrations) and positive/negative controls specific to the assay (e.g., doxorubicin for cytotoxicity or LPS for anti-inflammatory studies). Normalize results to cell viability (MTT assay) and include at least three biological replicates. Address batch-to-batch variability by testing multiple independent isolations .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological mechanisms be systematically resolved?

Methodological Answer: Apply contradiction analysis frameworks:

  • Compare experimental conditions (e.g., dose ranges, cell lines, exposure times) across studies.
  • Validate target engagement using orthogonal methods (e.g., siRNA knockdown alongside pharmacological inhibition).
  • Use computational modeling (e.g., molecular docking) to predict binding affinities and cross-validate with SPR or ITC. Publish negative results to clarify context-dependent effects .

Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?

Methodological Answer:

  • Conduct stability assays under physiological conditions (pH 7.4, 37°C) with LC-MS monitoring.
  • Use prodrug formulations (e.g., ester derivatives) or nanoencapsulation (liposomes/PEG-PLGA) to enhance half-life.
  • Include deuterated solvents in NMR stability studies to track degradation pathways. Document all conditions in supplementary tables for reproducibility .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy of this compound?

Methodological Answer:

  • Perform ADME profiling: Assess plasma protein binding, metabolic stability (e.g., liver microsomes), and bioavailability.
  • Use isotopic labeling (e.g., ¹⁴C) to track tissue distribution.
  • Apply PBPK modeling to reconcile in vitro-in vivo gaps. Prioritize studies using humanized models (e.g., PDX or transgenic mice) for translational relevance .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and apply corrections for multiple comparisons (e.g., Bonferroni). For omics data, apply false discovery rate (FDR) control and validate with pathway enrichment tools (DAVID, Metascape). Include raw data in open-access repositories .

Q. How should researchers document synthetic pathways for this compound analogs to ensure reproducibility?

Methodological Answer:

  • Provide step-by-step synthetic protocols with reaction times, temperatures, and catalyst loads.
  • Characterize intermediates via TLC and IR spectroscopy.
  • Report yields as "isolated yield" and specify purity thresholds. Use IUPAC nomenclature and structure labels (e.g., Compound 3a) in tables. Cross-reference spectral data with supporting information files .

Ethical & Reproducibility Considerations

Q. What criteria ensure ethical rigor in preclinical studies involving this compound?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies:

  • Justify sample sizes via power analysis.
  • Include sex-balanced cohorts and randomization.
  • Disclose conflicts of interest and funding sources. For human cell lines, verify authentication (STR profiling) and mycoplasma-free status .

Q. How can researchers mitigate batch variability in this compound sourcing?

Methodological Answer:

  • Partner with certified suppliers providing CoA (Certificate of Analysis) with HPLC/MS data.
  • Pre-test each batch in a standardized bioassay (e.g., anti-inflammatory IL-6 inhibition).
  • Store aliquots at -80°C under inert atmosphere (N₂) to prevent degradation. Document lot numbers in all publications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Psilostachyin B
Reactant of Route 2
Psilostachyin B

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